2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3,5-difluorophenyl group at position 3, a sulfanyl bridge at position 2 linked to an acetamide moiety, and an isopropyl substituent on the acetamide nitrogen (Fig. 1). The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge contributes to π-π stacking interactions in biological targets. The N-isopropyl group likely improves solubility and bioavailability compared to bulkier aryl substituents .
Molecular Formula: C₁₉H₁₈F₂N₃O₂S₂ (calculated based on structural analogs ).
Molecular Weight: ~440.48 g/mol.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S2/c1-9(2)20-14(23)8-26-17-21-13-3-4-25-15(13)16(24)22(17)12-6-10(18)5-11(19)7-12/h3-7,9H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOSVGFARJTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Moiety
N-(3,5-Dimethoxyphenyl) Analog (): Structure: Differs by replacing the isopropyl group with a 3,5-dimethoxyphenyl ring. This analog (C₂₃H₁₉F₂N₃O₄S₂, MW = 527.55 g/mol) shows lower lipophilicity (clogP ≈ 2.8 vs. 3.5 for the target compound) .
N-(3-Trifluoromethylphenyl) Analog () :
- Structure : Features a 3-(trifluoromethyl)phenyl group instead of isopropyl.
- Impact : The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic enzyme pockets but may reduce solubility (clogP ≈ 4.1). Molecular weight: 505.50 g/mol .
Core Modifications in Thieno[3,2-d]pyrimidinone Derivatives
Tetrahydro-thieno[3,2-e]triazolo-pyrimidine (): Structure: Incorporates a saturated thieno ring and a triazolo moiety. However, the triazolo group introduces hydrogen-bonding capacity .
Thieno[2,3-d]pyrimidin-2-yl Methoxy Derivatives (): Structure: Substitutes the sulfanyl bridge with a methoxy group and alters the thiophene ring position. Impact: Methoxy groups decrease reactivity compared to sulfanyl, reducing thiol-mediated interactions .
Fluorine Substituent Variations
3,5-Bis(trifluoromethyl)phenyl Derivatives () :
- Structure : Replaces 3,5-difluorophenyl with bis(trifluoromethyl) groups.
- Impact : Higher electronegativity and steric bulk enhance target selectivity but may increase toxicity risks (e.g., NZ-65, C₃₈H₂₆F₈N₆O₅, MW = 846.65 g/mol) .
Non-Fluorinated Analogs (): Structure: Lacks fluorine atoms on the phenyl ring. Impact: Lower metabolic stability and reduced bioavailability due to increased susceptibility to cytochrome P450 oxidation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*clogP values estimated using ChemDraw or analogous tools.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
